molecular formula C30H39P B3100621 2-Mesityl-1H-indene-3-yldicyclohexylphosphine CAS No. 1373165-93-5

2-Mesityl-1H-indene-3-yldicyclohexylphosphine

Cat. No.: B3100621
CAS No.: 1373165-93-5
M. Wt: 430.6 g/mol
InChI Key: BIAKJWCIXGNYNJ-UHFFFAOYSA-N
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Description

2-Mesityl-1H-indene-3-yldicyclohexylphosphine is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. This compound is known for its unique structure, which combines a mesityl group, an indene moiety, and a dicyclohexylphosphine group. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-1H-indene-3-yldicyclohexylphosphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to phosphine hydrides.

    Substitution: The mesityl and indene groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted derivatives of the original compound. These products can be further utilized in various applications, including catalysis and material science .

Scientific Research Applications

2-Mesityl-1H-indene-3-yldicyclohexylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 2-Mesityl-1H-indene-3-yldicyclohexylphosphine exerts its effects involves its interaction with molecular targets such as transition metal centers in catalytic processes. The compound acts as a ligand, coordinating with metal atoms to form active catalytic species. These species then facilitate various chemical transformations by lowering the activation energy and increasing the reaction rate .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis with a simpler structure.

    Dicyclohexylphosphine: Similar to the phosphine group in the compound but lacks the mesityl and indene groups.

    Mesitylphosphine: Contains the mesityl group but lacks the indene and dicyclohexylphosphine groups.

Uniqueness

2-Mesityl-1H-indene-3-yldicyclohexylphosphine is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific catalytic

Properties

IUPAC Name

dicyclohexyl-[2-(2,4,6-trimethylphenyl)-3H-inden-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-19,25-26H,4-9,13-16,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAKJWCIXGNYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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